6-(Piperidin-3-yl)pyridine-2-carboxamide 6-(Piperidin-3-yl)pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567398
InChI: InChI=1S/C11H15N3O/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15)
SMILES: C1CC(CNC1)C2=NC(=CC=C2)C(=O)N
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

6-(Piperidin-3-yl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC13567398

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

6-(Piperidin-3-yl)pyridine-2-carboxamide -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 6-piperidin-3-ylpyridine-2-carboxamide
Standard InChI InChI=1S/C11H15N3O/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15)
Standard InChI Key CWRWRTPAEGUCFK-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NC(=CC=C2)C(=O)N
Canonical SMILES C1CC(CNC1)C2=NC(=CC=C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Piperidin-3-yl)pyridine-2-carboxamide (C₁₁H₁₅N₃O) consists of a pyridine ring substituted at the 2-position with a carboxamide group and at the 6-position with a piperidin-3-yl moiety. The piperidine ring adopts a chair conformation, while the pyridine ring contributes to the compound’s planar geometry. This configuration facilitates interactions with biological targets through hydrogen bonding (via the carboxamide group) and hydrophobic interactions (via the piperidine and pyridine rings).

Table 1: Molecular Properties of 6-(Piperidin-3-yl)pyridine-2-carboxamide

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
IUPAC Name6-(Piperidin-3-yl)pyridine-2-carboxamide
SMILESO=C(N)C1=NC=CC(=C1)C2CCCNC2
Canonical SMILESO=C(N)C1=NC=CC(=C1)C2CCCNC2
Hydrogen Bond Donors2 (amide NH, piperidine NH)
Hydrogen Bond Acceptors3 (amide O, pyridine N, piperidine N)

The compound’s solubility profile is influenced by its ionizable piperidine nitrogen (pKa ≈ 10.5) and the polar carboxamide group, rendering it moderately soluble in aqueous buffers at physiological pH.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-(piperidin-3-yl)pyridine-2-carboxamide typically involves multi-step sequences starting from commercially available precursors. A representative route, inferred from analogous compounds , proceeds as follows:

  • Piperidine-3-amine Preparation:
    Piperidine-3-carboxylic acid undergoes Curtius rearrangement to yield piperidine-3-amine, which is protected as a tert-butyl carbamate (Boc) derivative.

  • Pyridine-2-carboxamide Formation:
    6-Bromopyridine-2-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, followed by amidation with ammonium hydroxide.

  • Buchwald-Hartwig Coupling:
    The bromopyridine intermediate undergoes palladium-catalyzed cross-coupling with Boc-protected piperidine-3-amine. Tributyltin hydride and a palladium(0) catalyst facilitate the coupling at 80–100°C .

  • Deprotection:
    Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the final product.

Table 2: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield
1NaN₃, HCl, Boc₂O, DCM, 0°C → 25°C78%
2SOCl₂, reflux; NH₄OH, 0°C85%
3Pd(PPh₃)₄, Bu₃SnH, DMF, 100°C, 12 h65%
44M HCl/dioxane, 25°C, 2 h92%

Alternative methods include Ullmann-type couplings using copper catalysts, though these often require higher temperatures (>120°C) and suffer from lower yields due to side reactions .

Comparative Analysis with Structural Analogs

Table 3: Comparison of 6-(Piperidin-3-yl)pyridine-2-carboxamide and N-Methyl Derivative

Property6-(Piperidin-3-yl)pyridine-2-carboxamideN-Methyl Derivative
Molecular FormulaC₁₁H₁₅N₃OC₁₂H₁₇N₃O
Molecular Weight205.26 g/mol219.28 g/mol
clogP1.21.8
GlyT1 IC₅₀Not reported12 nM
Solubility (pH 7.4)8.5 mg/mL5.2 mg/mL

The N-methyl group in the derivative reduces hydrogen-bonding capacity but enhances metabolic stability by shielding the amide from hydrolysis.

Applications and Future Directions

Therapeutic Prospects

The compound’s GlyT1 affinity positions it as a candidate for:

  • Schizophrenia: GlyT1 inhibitors potentiate NMDA receptor function, addressing glutamatergic hypofunction.

  • Chronic Pain: Glycine modulates spinal nociceptive pathways, suggesting utility in neuropathic pain models.

Industrial Synthesis Challenges

Scale-up of the Buchwald-Hartwig coupling remains problematic due to palladium catalyst costs and tin byproduct toxicity. Recent advances in nickel-catalyzed couplings may offer cost-effective alternatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator